3-(Aminomethyl)piperidin-2-one hydrochloride
Overview
Description
3-(Aminomethyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol. It is a hydrochloride salt of 3-(aminomethyl)piperidin-2-one, a cyclic amide (lactam) with a piperidine ring structure. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It is known that piperidine derivatives, a class of compounds to which 3-(aminomethyl)piperidin-2-one hydrochloride belongs, play a significant role in drug design and have a wide range of pharmacological applications .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications , suggesting that they may interact with multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)piperidin-2-one hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of 4-aminobutyric acid under acidic conditions to form the piperidin-2-one ring. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using reactors designed for high-pressure and high-temperature conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, such as 3-(aminomethyl)piperidin-2-ol.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives of the compound.
Scientific Research Applications
3-(Aminomethyl)piperidin-2-one hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(Aminomethyl)piperidin-2-one hydrochloride is similar to other cyclic amides and amines, such as piperidine and pyridine derivatives. its unique structure, including the presence of the aminomethyl group, sets it apart from these compounds. Other similar compounds include:
Piperidine: A six-membered ring containing nitrogen.
Pyridine: A six-membered ring containing nitrogen, but with a different arrangement of atoms.
N-alkylpiperidines: Piperidine derivatives with alkyl groups attached to the nitrogen atom.
Properties
IUPAC Name |
3-(aminomethyl)piperidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXEKDEMGDBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-55-4 | |
Record name | 2-Piperidinone, 3-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(aminomethyl)piperidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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